7-Ethyl-6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
7-Ethyl-6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. These compounds are characterized by a fused ring system containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
7-Ethyl-6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Ethyl-6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1,5-Naphthyridine: Shares a similar core structure but lacks the ethyl and methyl substituents.
1,6-Naphthyridine: Another isomer with different nitrogen atom positions.
1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8, differing in ring fusion.
Uniqueness: 7-Ethyl-6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
7-ethyl-6-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine |
InChI |
InChI=1S/C11H16N2/c1-3-9-7-11-10(13-8(9)2)5-4-6-12-11/h7,12H,3-6H2,1-2H3 |
InChI Key |
LCTHUYXTKPYTEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCCN2)N=C1C |
Origin of Product |
United States |
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